molecular formula C11H11NO5 B14414013 Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate CAS No. 84449-08-1

Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate

Cat. No.: B14414013
CAS No.: 84449-08-1
M. Wt: 237.21 g/mol
InChI Key: KHQPHFNCMRGPBB-UHFFFAOYSA-N
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Description

Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate is an organic compound with the molecular formula C11H11NO5. It is a derivative of amino acids and is often used in organic synthesis and pharmaceutical research. The compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate typically involves the reaction of benzyloxycarbonyl chloride with glycine methyl ester in the presence of a base such as triethylamine. The reaction proceeds as follows:

    Reactants: Benzyloxycarbonyl chloride and glycine methyl ester.

    Base: Triethylamine.

    Solvent: Dichloromethane.

    Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until completion.

The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Trifluoroacetic acid (TFA) or hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Hydrolysis: this compound is converted to {[(benzyloxy)carbonyl]amino}(oxo)acetic acid.

    Reduction: The compound is reduced to {[(benzyloxy)carbonyl]amino}(hydroxy)acetate.

    Substitution: The benzyloxycarbonyl group is removed to yield the free amine, amino(oxo)acetate.

Scientific Research Applications

Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the amine functionality, preventing unwanted side reactions. Upon completion of the desired reaction, the protecting group can be removed to yield the free amine.

Molecular Targets and Pathways

In biological systems, the compound may interact with enzymes and proteins, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate can be compared with other similar compounds, such as:

    Ethyl {[(benzyloxy)carbonyl]amino}(oxo)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl {[(tert-butoxycarbonyl)amino}(oxo)acetate: Features a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.

    Methyl {[(benzyloxy)carbonyl]amino}(hydroxy)acetate: The oxo group is replaced with a hydroxy group.

Uniqueness

This compound is unique due to its specific protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are required.

Properties

CAS No.

84449-08-1

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

methyl 2-oxo-2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C11H11NO5/c1-16-10(14)9(13)12-11(15)17-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,15)

InChI Key

KHQPHFNCMRGPBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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